molecular formula C7H9NO2 B8387549 N-(3-Hydroxymethylphenyl)hydroxylamine

N-(3-Hydroxymethylphenyl)hydroxylamine

Cat. No.: B8387549
M. Wt: 139.15 g/mol
InChI Key: YWDYEHYGVGRNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Hydroxymethylphenyl)hydroxylamine is an aromatic hydroxylamine derivative characterized by a hydroxymethyl (-CH₂OH) substituent on the phenyl ring attached to the hydroxylamine (-NH-OH) functional group. Hydroxylamines are notable for their roles as antioxidants, enzyme inhibitors, and intermediates in organic synthesis .

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

[3-(hydroxyamino)phenyl]methanol

InChI

InChI=1S/C7H9NO2/c9-5-6-2-1-3-7(4-6)8-10/h1-4,8-10H,5H2

InChI Key

YWDYEHYGVGRNHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NO)CO

Origin of Product

United States

Comparison with Similar Compounds

N-t-Butyl Hydroxylamine

  • Structure : Features a bulky t-butyl group (-C(CH₃)₃) attached to the hydroxylamine nitrogen.
  • Biological Activity : At 10 µM, delays cellular senescence in IMR90 fibroblasts by reducing oxidative stress (↓DCFH oxidation, ↑GSH/GSSG ratio) and mitochondrial dysfunction .
  • The latter’s hydroxymethyl group may increase solubility and hydrogen-bonding capacity, favoring interactions with polar targets .

N-Benzyl Hydroxylamine

  • Structure : Contains a benzyl (-CH₂C₆H₅) substituent on the hydroxylamine nitrogen.
  • Biological Activity : Delays senescence by 17–20 population doublings (PD) at 30 µM, comparable to N-methyl derivatives. Acts as a radical scavenger .
  • Comparison: The benzyl group’s aromaticity may facilitate π-π stacking with biological targets, a property shared with N-(3-Hydroxymethylphenyl)hydroxylamine.

O-Ethyl Hydroxylamine

  • Structure : Ethyl group (-CH₂CH₃) attached to the hydroxylamine oxygen.
  • Activity : Exhibits antimicrobial and anticancer properties but is less studied than N-substituted analogs .
  • Comparison : O-substitution reduces nucleophilicity at the nitrogen, limiting reactivity in carbonyl condensation reactions (e.g., oxime formation). This compound’s N-substitution likely retains higher reactivity for such applications .

Hydroxylamine (NH₂-OH)

  • Activity : Potent nitrovasodilator (relaxant at 5 µM) but less effective in delaying senescence compared to N-substituted analogs .
  • Comparison : The absence of substituents results in high reactivity but poor stability. This compound’s aromatic substituent may stabilize the molecule and modulate target specificity .

Key Data Tables

Table 2: Reactivity in Carbonyl Condensation

Compound Reactivity with Carbonyls Product Stability
N-(3-Hydroxymethylphenyl) High (N-substituted) Moderate-High
O-Ethyl Hydroxylamine Low (O-substituted) Low
Hydroxylamine Very High Low (unstable)

Research Findings and Implications

  • Antioxidant Efficacy: N-substituted hydroxylamines (e.g., N-t-butyl, N-benzyl) show superior antioxidant activity compared to O-substituted analogs. This compound’s hydroxymethyl group may synergize with the phenyl ring to enhance radical scavenging, akin to phenolic antioxidants like BHA .
  • Mitochondrial Targeting : Bulky substituents (e.g., t-butyl) improve mitochondrial retention, while aromatic groups (e.g., benzyl, hydroxymethylphenyl) may enhance binding to mitochondrial membranes .
  • Synthetic Utility : N-substituted hydroxylamines are preferred for oxime formation due to higher nucleophilicity. The hydroxymethyl group could facilitate further derivatization (e.g., esterification) .

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